molecular formula C18H26O3 B227621 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid CAS No. 11043-91-7

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid

Cat. No. B227621
CAS RN: 11043-91-7
M. Wt: 290.4 g/mol
InChI Key: OSQWPUQNCKZCOA-URERACSSSA-N
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Description

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid, also known as DMOCO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMOCO belongs to the family of cyclohexene carboxylic acids and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile due to the presence of the carboxylic acid and enone functional groups. 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid has been shown to react with various electrophiles, including metal ions, to form stable complexes.
Biochemical and Physiological Effects:
1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid exhibits potent antioxidant activity and can scavenge free radicals. 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have demonstrated that 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid exhibits anti-inflammatory activity and can reduce the severity of inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is its versatility as a building block for the synthesis of other complex molecules. 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, the synthesis method for 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is complex and requires careful optimization of reaction conditions. 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is also relatively expensive, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research related to 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid. One area of interest is the development of new synthetic methods for 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid, which could provide insight into its potential therapeutic applications. Finally, there is potential for the development of new 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid-based compounds with improved properties for use in various applications.

Synthesis Methods

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is synthesized through a multistep process that involves the reaction of 1,3-cyclohexadiene with methyl acrylate in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving oxidation, esterification, and decarboxylation to obtain 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid. The synthesis method is complex and requires careful optimization of reaction conditions to obtain high yields of 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid.

Scientific Research Applications

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is in the field of organic synthesis, where it is used as a building block for the synthesis of other complex molecules. 1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid is also used as a ligand in coordination chemistry and has been shown to exhibit excellent chelating properties with various metal ions.

properties

CAS RN

11043-91-7

Product Name

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C18H26O3/c1-5-6-7-8-13(2)9-10-15-14(3)16(19)11-12-18(15,4)17(20)21/h8-10H,5-7,11-12H2,1-4H3,(H,20,21)/b10-9+,13-8+

InChI Key

OSQWPUQNCKZCOA-URERACSSSA-N

Isomeric SMILES

CCCC/C=C(\C)/C=C/C1=C(C(=O)CCC1(C)C(=O)O)C

SMILES

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C

Canonical SMILES

CCCCC=C(C)C=CC1=C(C(=O)CCC1(C)C(=O)O)C

synonyms

trisporic acid

Origin of Product

United States

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